5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is and it has a molecular weight of 446.9 g/mol. The compound features a chloro group, a sulfonamide moiety, and a tetrahydroisoquinoline structure, making it of interest in medicinal chemistry .
This compound can be sourced from various chemical suppliers and is classified under sulfonamides due to the presence of the sulfonamide functional group. It is often used in research settings for its potential biological activities.
The synthesis of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core followed by functionalization to introduce the furan-2-carbonyl and sulfonamide groups.
The molecular structure of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is complex, featuring several functional groups that contribute to its chemical properties:
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
This structure indicates a fused ring system with multiple substituents that influence its reactivity and interactions with biological targets .
The compound is expected to participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
These reactions are essential for understanding the compound's potential modifications for enhanced biological activity or improved pharmacokinetic properties .
The physical properties of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture due to certain functional groups .
This compound has potential applications in various fields of scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5